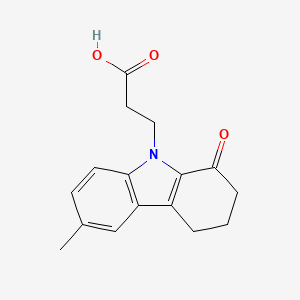

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid

Übersicht

Beschreibung

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Carbazole Core: The initial step involves the cyclization of a suitable precursor to form the carbazole core. This can be achieved through a Fischer indole synthesis or other cyclization methods.

Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the carbazole ring via alkylation reactions using methylating agents such as methyl iodide.

Oxidation: The carbazole core is then oxidized to introduce the keto group at the 1-position. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.

Attachment of the Propionic Acid Side Chain:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the carbazole core, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkyl halides, and nucleophiles like amines and thiols, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity : Research indicates that carbazole derivatives exhibit significant antitumor properties. The compound has been studied for its potential to inhibit tumor growth, particularly against various cancer cell lines. The presence of the carbazole moiety is crucial as it has been associated with biological activities such as anti-HIV and anticancer effects .

Neuroprotective Effects : Some studies suggest that derivatives of carbazole may provide neuroprotective benefits. The structural features of 3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid could contribute to the modulation of neurodegenerative pathways, making it a candidate for further exploration in treating conditions like Alzheimer's disease .

Material Science

Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength. Researchers are investigating its incorporation into polymer matrices for applications in coatings and composites .

Organic Electronics : Due to its electronic properties, this compound is being explored for use in organic electronic devices. Its ability to facilitate charge transport makes it a potential candidate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biochemical Research

Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes that play roles in metabolic pathways. This could have implications for developing therapeutic agents targeting metabolic disorders or enhancing drug efficacy through enzyme modulation .

Cell Signaling Pathways : Investigations into how this compound interacts with various cell signaling pathways are ongoing. Understanding these interactions may provide insights into its role in cellular processes and potential therapeutic applications .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Antitumor Activity | Borek-Dohalska et al., 2004 | Demonstrated significant cytotoxic effects on cancer cell lines. |

| Neuroprotective Effects | Wang et al., 2005 | Indicated potential benefits in models of neurodegeneration. |

| Polymer Chemistry | ChemDiv Research | Explored incorporation into polymers leading to improved mechanical properties. |

| Organic Electronics | Material Science Journal | Evaluated as a charge transport material in OLEDs with promising results. |

Wirkmechanismus

The mechanism of action of 3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carbazole: The parent compound, which lacks the propionic acid side chain.

6-Methylcarbazole: Similar structure but without the keto group and propionic acid side chain.

1-Oxo-1,2,3,4-tetrahydrocarbazole: Lacks the methyl group and propionic acid side chain.

Uniqueness

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propionic acid side chain enhances its solubility and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid (CAS No. 510764-84-8) is a compound with notable biological activity linked to its structural features. This article explores its biological properties, including its effects on neurodegenerative diseases, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H17NO3

- Molecular Weight : 271.31 g/mol

- Structural Characteristics : The compound features a carbazole moiety which is significant for its biological activity. The presence of a propionic acid group enhances its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegeneration. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

- Blood-Brain Barrier Penetration : The compound has shown high permeability across the blood-brain barrier (BBB), making it a promising candidate for treating central nervous system (CNS) disorders .

- Antioxidant Activity : It has been reported to possess antioxidant properties, which contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Biological Activity Data

Case Studies

Several studies have explored the effects of this compound in various experimental models:

- Cognitive Impairment Model : In a mouse model of cognitive impairment induced by scopolamine, treatment with the compound improved memory retention without affecting locomotor functions. This suggests potential applications in treating Alzheimer's disease and other forms of dementia .

- Neuroinflammation Studies : Research indicates that this compound can modulate neuroinflammatory responses by reducing pro-inflammatory cytokines in neuronal cells exposed to amyloid-beta oligomers .

- In Vitro Cytotoxicity : The compound displayed minimal cytotoxic effects at concentrations up to 100 μM in human neuroblastoma cell lines, indicating a favorable safety profile for further development .

Eigenschaften

IUPAC Name |

3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-5-6-13-12(9-10)11-3-2-4-14(18)16(11)17(13)8-7-15(19)20/h5-6,9H,2-4,7-8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIWTDIKKNWYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101167844 | |

| Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510764-84-8 | |

| Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.